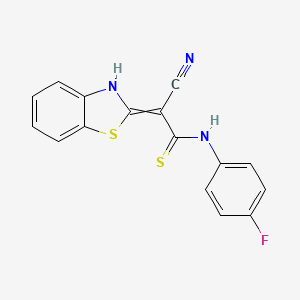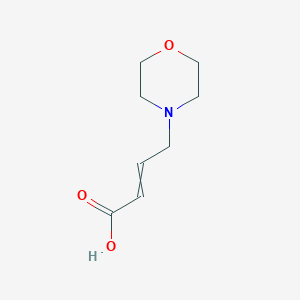![molecular formula C10H11ClO2 B12433680 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B12433680.png)
2-[3-(Chloromethyl)phenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Chloromethyl)phenyl]-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a benzene ring with a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane typically involves the reaction of 3-(chloromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, with an acid catalyst like p-toluenesulfonic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. Purification of the product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Chloromethyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzaldehyde derivatives and benzoic acids.
Reduction: Products include methyl-substituted dioxolanes.
Scientific Research Applications
2-[3-(Chloromethyl)phenyl]-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzaldehyde: A precursor in the synthesis of 2-[3-(Chloromethyl)phenyl]-1,3-dioxolane.
2-(Chloromethyl)phenyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of a dioxolane ring.
3-(Bromomethyl)phenyl-1,3-dioxolane: A bromine-substituted analog.
Uniqueness
This compound is unique due to its specific combination of a dioxolane ring and a chloromethyl-substituted benzene ring. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-[3-(chloromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H11ClO2/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 |
InChI Key |
APVBNRSRTUJSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B12433622.png)
![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)
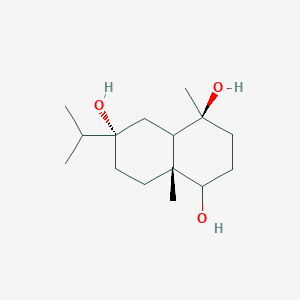

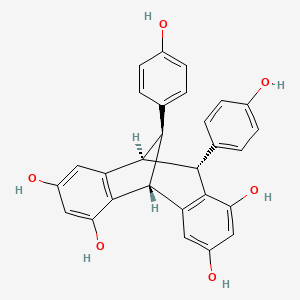
![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)
![4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one](/img/structure/B12433649.png)
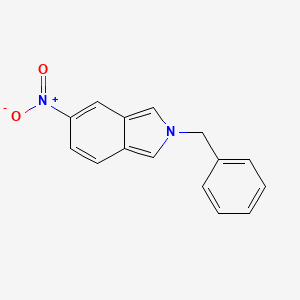
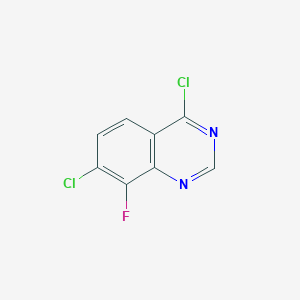
![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
